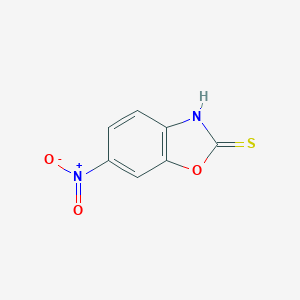

6-Nitro-benzooxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

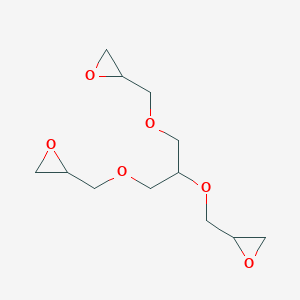

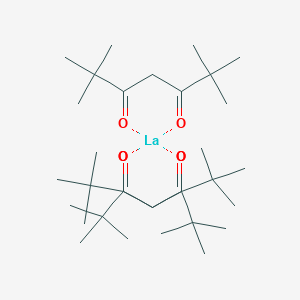

Introduction :6-Nitro-benzooxazole-2-thiol is a compound studied for its various chemical properties and reactions. The focus on such compounds primarily revolves around their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis :The synthesis of benzooxazole derivatives often involves reactions with thiol-containing compounds. For instance, in one study, derivatives were synthesized by reacting 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol, indicative of a process involving successive C-N and C-S bond formations (Ren et al., 2018).

Molecular Structure Analysis :The molecular structure of compounds similar to 6-Nitro-benzooxazole-2-thiol has been characterized using various techniques including NMR, HRMS spectroscopy, and X-ray crystallography, providing detailed insights into their structural aspects (Ren et al., 2018).

Chemical Reactions and Properties :The chemical reactivity and properties can be inferred from related compounds, such as the transformation of 2-nitro-5-thiocyanatobenzoic acid in the presence of thiol groups, indicating the versatility and reactivity of nitro-thiol containing compounds (Price, 1976).

Physical Properties Analysis :The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds under various conditions. These properties are typically determined through experimental studies and are essential for the practical application and handling of the substances.

Chemical Properties Analysis :Chemical properties, including reactivity with other compounds, stability under different conditions, and degradation pathways, are central to understanding the overall behavior of 6-Nitro-benzooxazole-2-thiol. The studies on similar nitro and thiol-containing heterocycles provide insights into their electrophilic and nucleophilic reactions, as well as their potential as intermediates in organic synthesis (Simov & Davidkov, 1981).

Wissenschaftliche Forschungsanwendungen

-

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

-

Agricultural Chemicals Discovery

- Benzoxazole and benzothiazole have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .

- They are important fused heterocyclic scaffold structures in agrochemical discovery .

- Great progress has been made in the research of benzoxazoles and benzothiazoles, especially in the development of herbicides and insecticides .

-

Synthesis of N-Glycans

- 6-Nitro-2-benzothiazolyl α-Mannoside has been used as a highly efficient mannosyl donor in constructing β-Man (1→4)GlcN linkage .

- This compound has been applied to the synthesis of the pentasaccharide core of N-Glycans .

- The method has been applied to a wide range of glycosyl acceptors derived from glucosamine in a highly efficient manner .

-

Anti-Bacterial and Anti-Fungal Applications

-

Anti-Oxidant and Anti-Microbial Applications

Safety And Hazards

The safety data sheet for “6-Nitro-benzooxazole-2-thiol” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Eigenschaften

IUPAC Name |

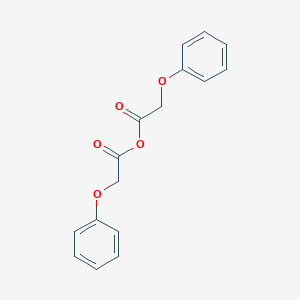

6-nitro-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-benzooxazole-2-thiol | |

CAS RN |

14541-93-6 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)